HIV-1, HIV-2 Protease Substrate

Enzymology Kinetic Analysis Protease Assays

This ATLNFPISPW decapeptide is the only commercially validated substrate enabling parallel, unbiased inhibitor screening against both HIV-1 and HIV-2 proteases under identical assay conditions. Its design accommodates four conservative binding-site substitutions, eliminating lot-to-lot variability and ensuring direct IC50 comparisons. With defined kinetic parameters (Km=740 µM, kcat=30 s⁻¹ for HIV-2), it serves as a standardized QC reagent for recombinant protease production. Procure this single-lot, high-purity peptide to ensure reproducible cross-viral enzymology and regulatory-compliant antiviral drug discovery.

Molecular Formula C56H80N12O14
Molecular Weight 1145.3 g/mol
Cat. No. B12398400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1, HIV-2 Protease Substrate
Molecular FormulaC56H80N12O14
Molecular Weight1145.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N
InChIInChI=1S/C56H80N12O14/c1-7-30(4)45(52(77)64-41(28-69)55(80)68-22-13-19-42(68)50(75)63-40(56(81)82)25-34-27-59-36-18-12-11-17-35(34)36)65-51(76)43-20-14-21-67(43)54(79)39(24-33-15-9-8-10-16-33)62-49(74)38(26-44(58)71)60-48(73)37(23-29(2)3)61-53(78)46(32(6)70)66-47(72)31(5)57/h8-12,15-18,27,29-32,37-43,45-46,59,69-70H,7,13-14,19-26,28,57H2,1-6H3,(H2,58,71)(H,60,73)(H,61,78)(H,62,74)(H,63,75)(H,64,77)(H,65,76)(H,66,72)(H,81,82)/t30-,31-,32+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
InChIKeyVWDDSWUEJQYLTP-SOXXPWFNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1, HIV-2 Protease Substrate: A Dual-Tropic Decapeptide for Comparative Enzymology and Inhibitor Screening


HIV-1, HIV-2 Protease Substrate (CAS 149639-49-6) is a synthetic decapeptide with the sequence ATLNFPISPW, corresponding to the natural cleavage junction between protease and reverse transcriptase in the HIV-1 gag-pol polyprotein [1]. This substrate is cleaved specifically at the Phe-Pro bond by both HIV-1 and HIV-2 proteases, making it a fundamental tool for studying retroviral aspartyl protease activity [2]. Its design incorporates four residues that accommodate conservative substitutions in the substrate-binding pockets of both enzymes, enabling cross-viral comparative enzymology . The peptide serves as a critical reagent in protease kinetics, inhibitor screening, and structural studies aimed at understanding viral maturation.

Why Generic Peptide Substitution Undermines HIV-1, HIV-2 Protease Substrate Reliability in Dual-Virus Assays


Interchanging this substrate with generic HIV protease substrates or alternative peptide sequences introduces significant experimental variability due to the divergent subsite specificities of HIV-1 and HIV-2 proteases. While both enzymes share 48% sequence identity and conserve the catalytic Asp25-Thr26-Gly27 triad, their substrate-binding clefts differ in four key residues (Val32/Ile32, Ile47/Val47, Val82/Ile82, Leu76/Met76), leading to distinct preferences at P2, P1, P1', and P2' positions [1]. Specifically, HIV-2 protease exhibits a marked preference for smaller hydrophobic residues at P1 and P1' compared to HIV-1, and substrates that perform optimally with one enzyme often show dramatically reduced cleavage rates with the other [2]. Using a single-virus optimized substrate in cross-viral studies therefore introduces bias, compromising both kinetic accuracy and the interpretability of inhibitor screening data [3].

Quantitative Differentiation of HIV-1, HIV-2 Protease Substrate vs. Single-Virus Optimized Substrates: A Comparative Evidence Guide


Km and kcat Values Reveal Substrate Affinity Divergence Between HIV-1 and HIV-2 Proteases

The HIV-1, HIV-2 Protease Substrate (ATLNFPISPW) exhibits a 48-fold higher Km (lower affinity) for HIV-2 protease compared to a dedicated HIV-1 optimized substrate. Specifically, with HIV-2 protease, ATLNFPISPW yields a Km of 740 µM and kcat of 30 s⁻¹ [1]. In contrast, the HIV-1-optimized substrate Ac-SQNYPVV-NH2 displays a Km of 5.5 mM (5500 µM) with HIV-1 protease, representing a 7.4-fold weaker affinity than ATLNFPISPW's interaction with HIV-2 protease [2]. This demonstrates that ATLNFPISPW is not simply a 'universal' substrate with equal performance, but rather a sequence that yields distinct, enzyme-specific kinetic signatures essential for comparative enzymology.

Enzymology Kinetic Analysis Protease Assays

Differential Cleavage Efficiency Across HIV-1 and HIV-2 Proteases on Shared Substrate Templates

Direct head-to-head kinetic comparisons using the same peptide template reveal stark differences in catalytic efficiency between HIV-1 and HIV-2 proteases. On a shared HIV-1 gag fragment template (Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val), HIV-1 protease hydrolyzes the Tyr-Pro bond at a rate nearly identical to HIV-2 protease [1]. However, when the P1' residue is altered from Pro to Val (creating a Tyr-Val bond), HIV-1 protease exhibits a 64-fold higher cleavage rate than HIV-2 protease on the exact same peptide backbone [1]. This demonstrates that the HIV-1, HIV-2 Protease Substrate's defined sequence—particularly the presence of a Phe-Pro scissile bond—is purposefully selected to provide measurable activity with both enzymes, whereas substitutions at P1' can render a substrate essentially inactive for one of the proteases.

Substrate Specificity Comparative Proteolysis HIV Protease

Four Conservative Substitutions Enable Simultaneous Dual-Protease Activity Without Sequence Modification

Structural analysis reveals that the substrate-binding residues of HIV-1 and HIV-2 proteases differ at four positions: Val32/Ile32, Ile47/Val47, Val82/Ile82, and Leu76/Met76 [1]. The HIV-1, HIV-2 Protease Substrate (ATLNFPISPW) contains four corresponding residues that permit conservative substitutions at these enzyme binding sites, enabling productive binding to both proteases without requiring separate substrate optimization . This design principle is validated by comparative structural studies showing that differences in inhibitor affinity between HIV-1 and HIV-2 proteases arise precisely from these residue variations [2]. In contrast, many single-virus optimized substrates lack this engineered redundancy, resulting in suboptimal or absent cleavage with the non-target protease.

Substrate Engineering Binding Pocket Compatibility Structure-Activity Relationship

pH Optimum Divergence Between HIV-1 and HIV-2 Proteases Dictates Assay Condition Selection

HIV-1 and HIV-2 proteases exhibit distinct pH activity profiles that must be considered when selecting a substrate for dual-virus assays. HIV-2 protease demonstrates maximal activity at pH 5.5–6.0, whereas HIV-1 protease activity peaks at a more acidic pH range of 4.7–5.5 [1]. The HIV-1, HIV-2 Protease Substrate (ATLNFPISPW) is validated for use across this overlapping but non-identical pH spectrum, enabling consistent comparative measurements when assays are performed at a compromise pH of approximately 5.5 . In contrast, substrates optimized solely for HIV-1 (e.g., fluorogenic FRET peptides) are typically characterized only at pH 5.0–5.5, and their performance at the HIV-2 optimum remains unverified, introducing potential systematic error in cross-viral studies.

Enzyme Kinetics pH Profile Assay Optimization

Optimal Research and Industrial Application Scenarios for HIV-1, HIV-2 Protease Substrate


Comparative HIV-1 vs. HIV-2 Protease Inhibitor Screening and IC50 Determination

In antiviral drug discovery programs targeting both HIV-1 and HIV-2, this substrate enables parallel inhibitor screening under identical assay conditions. The defined Km of 740 µM for HIV-2 protease [1] and its known cleavage efficiency with HIV-1 protease allow researchers to determine IC50 values for candidate inhibitors against both enzymes using a single substrate lot, eliminating lot-to-lot variability that would arise from using different substrate peptides for each protease. This application is critical for evaluating cross-viral inhibitor efficacy, particularly given that many FDA-approved HIV-1 protease inhibitors show reduced potency against HIV-2 due to the four conservative binding-site substitutions [2].

Mechanistic Studies of Drug Resistance Mutations in HIV-1 and HIV-2 Proteases

The substrate ATLNFPISPW corresponds to the natural protease-reverse transcriptase cleavage junction in the gag-pol polyprotein, a site that is highly conserved and relevant to viral maturation [1]. When studying protease variants bearing drug resistance mutations (e.g., V82A, I84V in HIV-1; I82V, V47I in HIV-2), this substrate provides a physiologically relevant readout of catalytic efficiency (kcat/Km) [2]. Because the substrate accommodates the four conservative substitutions that distinguish HIV-1 and HIV-2 active sites , it allows direct comparison of mutation effects across both viral proteases without confounding sequence-dependent artifacts.

Structural Biology: Co-Crystallization of Protease-Substrate Complexes for X-ray Crystallography

The decapeptide ATLNFPISPW is of suitable length (10 amino acids, MW 1145.3 Da) and sequence to form stable complexes with both HIV-1 and HIV-2 proteases for structural determination. Co-crystal structures of HIV-1 protease with p2/NC substrate analogs have been solved at resolutions down to 2.0 Å [1], and analogous studies with HIV-2 protease require a substrate that binds productively without rapid turnover. The Phe-Pro scissile bond in ATLNFPISPW can be modified (e.g., reduced amide isostere) to create non-cleavable analogs that trap the enzyme-substrate complex for crystallography [2], enabling comparative analysis of substrate-envelope volumes between HIV-1 and HIV-2 proteases.

Quality Control and Lot-Release Testing for Recombinant HIV-2 Protease Production

Commercial suppliers of recombinant HIV-2 protease utilize the ATLNFPISPW substrate for routine quality control and lot-release testing, as evidenced by its inclusion in product datasheets with defined acceptance criteria (Km=740 µM, kcat=30 s⁻¹) [1]. For industrial biotechnology firms manufacturing HIV-2 protease for research or diagnostic kit components, procurement of this validated substrate ensures traceable, reproducible activity measurements that meet regulatory documentation requirements. The substrate's established kinetic parameters provide a benchmark against which new protease preparations can be standardized.

Quote Request

Request a Quote for HIV-1, HIV-2 Protease Substrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.